molecular formula C12H14O3 B6229194 6-phenyloxane-2-carboxylic acid, Mixture of diastereomers CAS No. 1880275-37-5

6-phenyloxane-2-carboxylic acid, Mixture of diastereomers

Cat. No. B6229194
CAS RN: 1880275-37-5
M. Wt: 206.2
InChI Key:
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Description

6-Phenyloxane-2-carboxylic acid is a compound belonging to the class of organic compounds known as oxanes. It is a white crystalline solid that has a melting point of approximately 145°C. It is a chiral molecule, meaning that it has two enantiomers, or mirror images, that are non-superimposable. 6-Phenyloxane-2-carboxylic acid is an important intermediate in the synthesis of many pharmaceuticals and other compounds.

Scientific Research Applications

6-Phenyloxane-2-carboxylic acid is used in a variety of scientific research applications. It is used as an intermediate in the synthesis of several pharmaceuticals, such as the anti-depressant fluoxetine. It is also used in the synthesis of a variety of other compounds, such as the herbicide trifluralin. In addition, it is used in the synthesis of a variety of dyes and pigments, such as the pigment phthalocyanine.

Mechanism of Action

The mechanism of action of 6-phenyloxane-2-carboxylic acid is not fully understood. It is believed to act as an inhibitor of certain enzymes, such as monoamine oxidase and tyrosine hydroxylase. In addition, it is believed to act as an agonist of certain receptors, such as the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-phenyloxane-2-carboxylic acid are not fully understood. It is believed to act as an inhibitor of certain enzymes, such as monoamine oxidase and tyrosine hydroxylase. In addition, it is believed to act as an agonist of certain receptors, such as the serotonin 5-HT2A receptor. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-phenyloxane-2-carboxylic acid in lab experiments is that it is a relatively inexpensive and readily available compound. It is also relatively easy to synthesize and can be used in a variety of reactions. One of the main limitations of using 6-phenyloxane-2-carboxylic acid in lab experiments is that it is a chiral molecule, meaning that it has two enantiomers that are not superimposable. This can make it difficult to obtain the desired results in certain reactions.

Future Directions

In the future, 6-phenyloxane-2-carboxylic acid could be used to synthesize a variety of new compounds, such as pharmaceuticals and other compounds. It could also be used to develop new methods for synthesizing existing compounds. In addition, it could be used to develop new methods for separating enantiomers, which would allow for the synthesis of certain compounds with greater purity. Finally, it could be used to develop new methods for synthesizing complex molecules, such as peptides and proteins.

Synthesis Methods

6-Phenyloxane-2-carboxylic acid can be synthesized through a variety of methods. One of the most common methods is the reaction of phenylbromoacetate with sodium hydroxide in an aqueous solution. This reaction results in the formation of 6-phenyloxane-2-carboxylic acid and sodium bromide. Another method involves the reaction of phenylbromoacetaldehyde with sodium hydroxide in an aqueous solution, which results in the formation of 6-phenyloxane-2-carboxylic acid and sodium bromide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-phenyloxane-2-carboxylic acid, mixture of diastereomers involves the synthesis of the oxane ring followed by the introduction of the carboxylic acid group. The stereochemistry of the product is controlled by the starting materials used in the synthesis of the oxane ring.", "Starting Materials": [ "Benzaldehyde", "2-bromoacetic acid", "Sodium hydroxide", "Ethanol", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-phenyl-1,3-dioxolane", "a. Dissolve benzaldehyde (1.0 eq) and 2-bromoacetic acid (1.2 eq) in ethanol and add sodium hydroxide (2.0 eq).", "b. Heat the mixture at reflux for 24 hours.", "c. Cool the mixture and acidify with hydrochloric acid.", "d. Extract the product with ethyl acetate and dry over sodium sulfate.", "e. Concentrate the product under reduced pressure to obtain 2-phenyl-1,3-dioxolane.", "Step 2: Reduction of 2-phenyl-1,3-dioxolane", "a. Dissolve 2-phenyl-1,3-dioxolane (1.0 eq) in acetic acid and add sodium borohydride (2.0 eq).", "b. Stir the mixture at room temperature for 24 hours.", "c. Quench the reaction with water and extract the product with ethyl acetate.", "d. Dry the product over sodium sulfate and concentrate under reduced pressure to obtain a mixture of diastereomers of 6-phenyloxane-2-carboxylic acid.", "Step 3: Separation of diastereomers", "a. Dissolve the mixture of diastereomers in a minimum amount of ethyl acetate.", "b. Add a solution of sodium bicarbonate until the pH is basic.", "c. Extract the product with ethyl acetate and dry over sodium sulfate.", "d. Concentrate the product under reduced pressure to obtain a mixture of diastereomers of 6-phenyloxane-2-carboxylic acid." ] }

CAS RN

1880275-37-5

Product Name

6-phenyloxane-2-carboxylic acid, Mixture of diastereomers

Molecular Formula

C12H14O3

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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